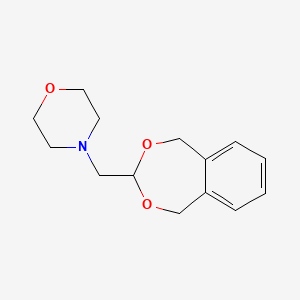

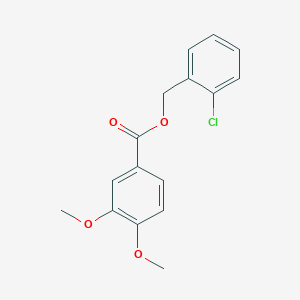

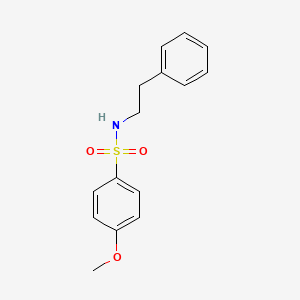

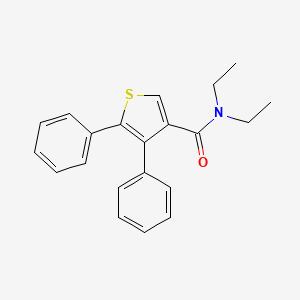

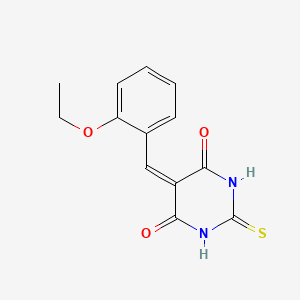

![molecular formula C15H15Cl2NO4 B5656739 8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5656739.png)

8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related 2-azaspiro[4.5]decanes involves multi-component condensation reactions. For instance, a three-component condensation of trimethoxybenzene with isobutyric aldehyde and nitriles in the presence of sulfuric acid results in substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones, showcasing a versatile method for constructing the azaspirodecanone framework (Glushkov et al., 2010). Another method involves the selective deketalization of tetraoxadispiro tetradecane to synthesize 1,4-Dioxaspiro[4.5]decan-8-one, which is a crucial intermediate for further derivatization (Zhang Feng-bao, 2006).

Molecular Structure Analysis

The molecular structure of related compounds involves a spiro framework, where the azaspiro[4.5]decanone core is central to the molecule's architecture. This structure has been extensively used in synthesizing organic chemicals, including pharmaceutical intermediates and liquid crystals. Techniques such as IR and 1HNMR have been employed to characterize these compounds, confirming their complex molecular architecture and functional groups (Zhang Feng-bao, 2006).

Chemical Reactions and Properties

Chemical reactions involving the azaspiro[4.5]decanone framework demonstrate the versatility of this structure in organic synthesis. The synthesis of derivatives based on this framework involves reactions such as acylation, where the regioselectivity of acylation has been shown to be dependent on the base and acyl chloride used (Koszytkowska-Stawińska et al., 2004). The synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones through intramolecular ipso-cyclization highlights the chemical reactivity of the spiro framework (Eligeti et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of "8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one" were not found, related compounds demonstrate diverse physical characteristics based on their molecular structure. The synthesis and characterization methods, such as IR, 1HNMR, and mass spectrometry, provide insights into the physical attributes of these molecules.

Chemical Properties Analysis

The chemical properties of azaspiro[4.5]decanones and related compounds are heavily influenced by their functional groups and molecular architecture. For example, the behavior under acid hydrolysis conditions and the ability to undergo various chemical transformations, such as acylation and ipso-cyclization, reflect the reactive nature of these compounds (Samsonov & Volodarsky, 2000).

Eigenschaften

IUPAC Name |

8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO4/c1-9-11(16)6-10(7-12(9)17)13(19)18-4-2-15(3-5-18)8-21-14(20)22-15/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUBJBZAQXCYJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)N2CCC3(CC2)COC(=O)O3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,5-Dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5656657.png)

![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(6-cyclopropyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5656672.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5656674.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5656678.png)

![7-[(2E)-3-phenylprop-2-enoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5656747.png)

![2,4,5-trimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5656755.png)